molecular formula C13H8BrN3O B5660279 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5660279
M. Wt: 302.13 g/mol
InChI Key: RRQOJHAQLPRAMR-UHFFFAOYSA-N
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Description

2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, and conditions such as heating in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., dimethylformamide).

    Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate or cesium carbonate, with solvents such as toluene or dimethylformamide.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Coupling Reactions: Products are more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Agricultural Chemistry: It is studied for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The oxadiazole ring can facilitate charge transport, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar compounds to 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine include other oxadiazole derivatives and heterocyclic compounds with similar structures:

    2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a chlorine substituent instead of bromine.

    2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure with a methyl group instead of bromine.

    3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: Another oxadiazole derivative with different substituents on the phenyl ring.

These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness in various fields.

Properties

IUPAC Name

5-(2-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQOJHAQLPRAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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